Quinoline carboxamide derivative 2

Description

Quinoline carboxamide derivatives are a class of heterocyclic compounds characterized by a quinoline core substituted with a carboxamide group (-CONH$_2$) at specific positions (e.g., 2-, 3-, or 4-position) . These derivatives exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, driven by their ability to interact with biological targets such as enzymes (e.g., kinases, topoisomerases) and receptors (e.g., COX-2, P-selectin) .

Quinoline carboxamide derivative 2 (QC-2) is a prototypical compound in this class, though its exact structure is context-dependent. For this analysis, QC-2 is defined as a quinoline scaffold with a carboxamide group at the 2-position (quinoline-2-carboxamide) based on its prevalence in anticancer and antimicrobial studies . Modifications to the carboxamide substituents (e.g., alkyl, aryl, heterocyclic groups) and the quinoline core (e.g., halogenation, methylation) significantly influence its bioactivity and pharmacokinetic properties .

Properties

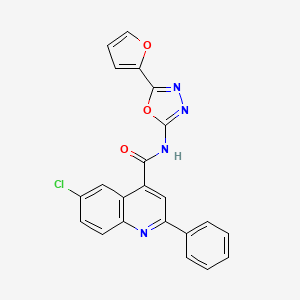

Molecular Formula |

C22H13ClN4O3 |

|---|---|

Molecular Weight |

416.8 g/mol |

IUPAC Name |

6-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H13ClN4O3/c23-14-8-9-17-15(11-14)16(12-18(24-17)13-5-2-1-3-6-13)20(28)25-22-27-26-21(30-22)19-7-4-10-29-19/h1-12H,(H,25,27,28) |

InChI Key |

GMIGNWBMEJMRDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of quinoline carboxamide derivative 2 involves several key steps. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.

Cyclization Reaction: These starting materials undergo a series of reactions to form 4-hydroxyquinoline.

Functionalization: The 4-hydroxyquinoline is then functionalized to introduce the carboxamide group, resulting in the formation of this compound.

Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Quinoline carboxamide derivative 2 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the quinoline ring.

Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts under solvent-free conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Applications

Mechanism of Action

Quinoline carboxamide derivative 2 acts through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the malaria-causing parasite. This inhibition is critical for protein synthesis and represents a distinct approach compared to existing antimalarial drugs, which often target different pathways .

Efficacy and Pharmacokinetics

The compound has shown promising results in preclinical studies. It demonstrated low nanomolar potency against P. falciparum with an effective concentration (EC50) of approximately 120 nM. In vivo studies using the P. berghei malaria mouse model indicated excellent oral efficacy, with effective doses (ED90) below 1 mg/kg over a four-day treatment period . The pharmacokinetic profile of DDD107498 includes high oral bioavailability (84% in rats) and a favorable elimination half-life (10 hours), making it a candidate for further development as an antimalarial agent .

Cancer Treatment Applications

P2X7 Receptor Antagonism

Recent studies have identified quinoline carboxamide derivatives as potential antagonists of the P2X7 receptor, which is implicated in various cancers, including breast cancer. Some derivatives displayed significant inhibitory effects in the nanomolar range, suggesting their potential as therapeutic agents for treating malignancies . The evaluation was conducted using MCF-7 cells transfected with P2X7 receptors, where the compounds showed promising affinity and selectivity .

Dual Pharmacological Properties

Quinoline derivatives have also been explored for their dual roles in cytotoxicity and anti-inflammation. This repurposing strategy highlights the versatility of quinoline structures in targeting multiple pathways involved in tumor growth and inflammation . The structural modifications of these compounds can enhance their therapeutic profiles, making them suitable candidates for further pharmacological development.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound involves several steps, including the Pfitzinger reaction to produce quinoline-4-carboxylic acid followed by coupling with amines to form the final product. This method allows for the rapid generation of analogues with varying substituents to optimize biological activity and pharmacokinetic properties .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to identify optimal R groups that enhance potency while maintaining favorable physicochemical properties. For instance, modifications at R1 and R2 positions have been shown to influence lipophilicity and metabolic stability significantly . Tables summarizing SAR findings provide insights into how specific alterations can lead to improved therapeutic profiles.

| Compound | EC50 (nM) | Oral Bioavailability (%) | Elimination Half-Life (h) |

|---|---|---|---|

| DDD107498 | 120 | 84 | 10 |

| Fluorinated Derivative | Higher EC50 | 33 | 4 |

Mechanism of Action

The mechanism of action of quinoline carboxamide derivative 2 involves several molecular targets and pathways:

Protein Kinase Inhibition: This compound inhibits protein kinases, which are key regulators of cell survival and proliferation.

Apoptosis Induction: It induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3.

Cholesteryl Ester Transfer Protein Inhibition: This compound inhibits cholesteryl ester transfer protein, which plays a role in lipid metabolism and cardiovascular health.

Comparison with Similar Compounds

Structural Variations and Structure–Activity Relationships (SAR)

Position of Carboxamide Substitution

- 2-Position (QC-2): Derivatives with a carboxamide at the 2-position, such as 2-(3-chlorophenyl)quinoline-4-carboxamide, demonstrate potent anticancer activity against breast cancer cell lines (IC$_{50}$ = 0.8–1.2 μM) . The 2-position facilitates interactions with hydrophobic pockets in target enzymes like hDHODH .

- 3-Position: 3-Carboxamide derivatives, such as laquinimod (quinoline-3-carboxamide), show immunomodulatory effects in multiple sclerosis by targeting COX-2 and NF-κB pathways .

- 4-Position: 4-Carboxamide derivatives, like 4-oxoquinoline-3-carboxamide, exhibit cytotoxicity against leukemia cells (IC$_{50}$ = 2–5 μM) but often suffer from metabolic instability due to ester hydrolysis .

Substituent Effects

- Carboxamide Modifications :

- Replacement of carboxylic acid with carboxamide (e.g., IAL-MD0088) in SARS-CoV-2 inhibitors improves target binding (IC${50}$ = 24 μM) compared to N-methoxy carboxamide (IC${50}$ = 68 μM) .

- Thiocarboxamide analogs (e.g., compound 13c) show reduced antiplasmodial activity (IC${50}$ = 61 μM) compared to carboxamides (IC${50}$ = 32 μM) .

- Quinoline Core Modifications: Methylation at the 7-position (e.g., IAL-MD0029) decreases macrodomain inhibitory activity (IC${50}$ = 76 μM), whereas bulky substituents at the 2-position (e.g., IAL-MD0059) are tolerated (IC${50}$ = 22.8 μM) . Fluorination at the 6-position enhances P-selectin antagonism (e.g., PSI-697) by improving solubility and target affinity .

Pharmacological Activity Across Targets

Anticancer Activity

Key Findings :

- QC-2 derivatives show broad-spectrum anticancer activity but require optimization for selectivity. Cinnoline carboxamides (e.g., compound 8) exhibit improved permeability and oral bioavailability compared to QC-2 analogs .

Antimicrobial Activity

- QC-2 Analogs: N-(substituted)-quinoline-2-carboxamides (e.g., 1a–1t) inhibit Aeromonas hydrophila (ZOI = 18–22 mm) and Enterococcus spp. (ZOI = 15–20 mm) at 200 μg/mL .

- Thiocarboxamides : Show reduced activity against P. falciparum (IC$_{50}$ = 61 μM) compared to carboxamides .

Anti-Inflammatory Activity

- QC-2 derivatives with azetidinone motifs (3-position) selectively inhibit COX-2 (IC$_{50}$ = 0.8 μM), comparable to diclofenac .

Pharmacokinetic and Physicochemical Properties

| Property | QC-2 (Quinoline-2-carboxamide) | Cinnoline Carboxamide (8) | Thiocarboxamide (13c) |

|---|---|---|---|

| LogD$_{7.4}$ | 2.1–3.5 | 1.8 | 3.2 |

| Solubility (μM) | 15–30 | 45 | 10 |

| Caco-2 Permeability | Low (P$_{app}$ = 5 × 10$^{-6}$ cm/s) | High (P$_{app}$ = 20 × 10$^{-6}$ cm/s) | Moderate |

| Metabolic Stability (HLM) | Moderate (Cl$_{int}$ = 25 mL/min/kg) | High (Cl$_{int}$ = 12 mL/min/kg) | Low |

Key Observations :

- Cinnoline carboxamides address QC-2’s limitations in permeability and efflux ratios, enabling oral dosing .

- Methylation of QC-2’s carboxamide reduces potency, whereas cinnoline analogs retain activity despite similar modifications .

Mechanistic Insights and Target Engagement

Q & A

What are the standard synthetic routes and characterization techniques for quinoline carboxamide derivatives?

Category: Basic Research

Answer: Quinoline carboxamide derivatives are typically synthesized via multi-step reactions. A common approach involves coupling quinoline cores with substituted carboxamides using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 5-amino-(N-substituted carboxamide) derivatives are synthesized in two steps: (1) introduction of the amino group via nitration/reduction, followed by (2) carboxamide coupling using activated esters or acid chlorides. Structural confirmation relies on FT-IR (to verify amide C=O stretches), (to confirm substitution patterns), and mass spectrometry (to validate molecular weights). Purity is assessed via HPLC or TLC .

What in vitro and in vivo models are used for initial biological screening of quinoline carboxamide derivatives?

Category: Basic Research

Answer: Initial screening often includes:

- In vitro antimicrobial assays : Broth microdilution against Mycobacterium tuberculosis or bacterial/fungal strains, with MIC (minimum inhibitory concentration) values compared to standard drugs like isoniazid .

- Antinociceptive activity : Acetic acid-induced writhing in rodents to assess TRPV1 receptor inhibition, with pain response reduction quantified against controls (e.g., ibuprofen) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .

How do substituent positions on the quinoline ring influence target selectivity and potency?

Category: Advanced Research

Answer: Structure-activity relationship (SAR) studies reveal:

- Position 3 : Carboxamide substitution here (e.g., in tasquinimod) enhances binding to targets like HDAC4 or immune modulators. Conformational tilt (~88° relative to the quinoline plane) optimizes interactions with hydrophobic pockets .

- Position 8 : Bulky substituents (e.g., N,N-diethylamide) improve selectivity for enzymes like Plasmodium N-myristoyltransferase (NMT) by occupying flexible binding pockets, reducing off-target effects .

- Position 4 : Methoxy or hydroxy groups enhance solubility and reduce hepatotoxicity, critical for in vivo efficacy .

How can discrepancies between in vitro and in vivo efficacy data be resolved?

Category: Advanced Research

Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug design : Ester-to-amide substitutions (e.g., in anti-malarial quinolines) improve metabolic stability, as seen in PfNMT inhibitors .

- Pharmacokinetic profiling : Measuring AUC (area under the curve) and half-life in rodent models to identify absorption barriers .

- Toxicity mitigation : Histopathology of gastric mucosa and serum biomarkers (AST, ALT, creatinine) ensure derivatives lack mucosal damage or organ toxicity observed in NSAIDs .

What computational methods predict the pharmacokinetics and target affinity of novel derivatives?

Category: Advanced Research

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., TRPV1 or Pim-1 kinase), prioritizing derivatives with strong hydrogen bonding or π-π stacking .

- ADME prediction : SwissADME or pkCSM models forecast blood-brain barrier penetration, CYP450 interactions, and solubility. For example, logP values <3 correlate with reduced hepatotoxicity in quinoline carboxamides .

Why do some derivatives show superior efficacy in crystallographic studies but limited activity in cellular assays?

Category: Advanced Research

Answer: Crystal structures (e.g., tasquinimod bound to HDAC4) may show ideal binding but fail to account for cellular factors like efflux pumps or protein binding. Solutions include:

- Structural flexibility : Introducing rotatable bonds (e.g., morpholine rings) improves membrane permeability .

- Cellular uptake assays : Flow cytometry with fluorescently tagged derivatives quantifies intracellular accumulation .

How can green chemistry principles be applied to quinoline carboxamide synthesis?

Category: Advanced Research

Answer: Microwave-assisted reactions and metal-free protocols reduce waste and energy use. For example:

- Solvent-free conditions : Ionic liquids (e.g., [BMIM]BF) catalyze quinoline cyclization at 80°C with >90% yield .

- Catalyst recycling : Pd nanoparticles on magnetic supports enable Suzuki-Miyaura couplings with 5 reuses without activity loss .

What are the key pharmacological targets of quinoline carboxamide derivatives?

Category: Basic Research

Answer: Major targets include:

- TRPV1 receptors : Mediate antinociceptive effects in neuropathic pain models .

- Pim-1 kinase : Overexpressed in leukemia; inhibition induces apoptosis via BAD phosphorylation .

- CD38 : NAD hydrolase targeted in immunomodulation .

What methodologies assess off-target toxicity in preclinical studies?

Category: Advanced Research

Answer:

- Histopathology : Gastric mucosa examination post-administration detects NSAID-like ulceration .

- Biochemical panels : ALT/AST (liver) and creatinine/urea (kidney) levels identify organ-specific toxicity .

- hERG assay : Patch-clamp electrophysiology screens for cardiac ion channel blockade .

How do carboxamide side-chain conformations impact therapeutic potential?

Category: Advanced Research

Answer: Syn/anti conformations dictate binding:

- Syn conformation : In tasquinimod, the methyl and carbonyl groups align to form intramolecular H-bonds, stabilizing interactions with HDAC4’s catalytic zinc .

- Anti conformation : In TRPV1 inhibitors, this orientation exposes polar groups (e.g., morpholine) for solvent interactions, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.